2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Overview
Description
The compound “2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole” is likely an organic compound containing a bromophenyl group and an oxadiazole ring. The bromophenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as an aromatic ring) with a bromine atom attached. The oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-bromophenyl compound with a 5-methyl-1,3,4-oxadiazole compound. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would consist of a bromophenyl group attached to the 2-position of a 5-methyl-1,3,4-oxadiazole ring .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is likely to be reactive, making it a potential site for further reactions. The oxadiazole ring may also participate in reactions, particularly at the nitrogen and oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom and the oxadiazole ring could influence its polarity, solubility, and reactivity .Scientific Research Applications
Antimicrobial Activity
Synthesis and Evaluation of Antimicrobial Properties : 2,5-Disubstituted 1,3,4-oxadiazole compounds, closely related to 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, have been synthesized and tested for antimicrobial activities. These compounds showed variable but significant activity against selected microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).
Antibacterial Studies : Another research focused on synthesizing 1,3,4-oxadiazole derivatives with 6-bromonaphthalene moiety and testing their antimicrobial activities. Some of these compounds exhibited good antimicrobial properties, underscoring the therapeutic potential of such derivatives (Mayekar et al., 2010).
Delayed Luminescence and OLED Applications
- Properties in Organic Light-Emitting Diodes (OLEDs) : Research on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, which are structurally similar, showed that they exhibit blue-shifted fluorescence and high efficiency in OLED applications. This suggests potential use in electronic displays and lighting (Cooper et al., 2022).
Anti-Inflammatory and Analgesic Properties
- Synthesis for Anti-Inflammatory Applications : A study synthesized novel 1,3,4-oxadiazole derivatives aiming to develop agents with anti-inflammatory and analgesic properties. These compounds were found to have significant activities, indicating their potential use in treating inflammation and pain (Husain & Ajmal, 2009).
Chemosensors
- Development as Chemosensors : Certain 1,3,4-oxadiazole derivatives have been used as fluorescent and colorimetric chemosensors with high selectivity, indicating their application in chemical sensing and detection (Tong et al., 2003).
Insecticidal Activity
- Insecticidal Activity Studies : Some 1,3,4-oxadiazole analogs have been synthesized and tested for their insecticidal activities, particularly against diamondback moth, demonstrating potential agricultural applications (Qi et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Oxadiazole derivatives have been studied for their effectiveness in preventing corrosion in metals, a crucial application in material science and engineering (Kalia et al., 2020).
properties
IUPAC Name |
2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMHHFGPICCGLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589835 | |
Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
CAS RN |
352330-84-8 | |
Record name | 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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